2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-25(19-30-23-12-11-20-7-4-5-10-22(20)17-23)26-13-6-14-27-15-16-29-24(18-27)21-8-2-1-3-9-21/h1-5,7-12,17,24H,6,13-16,18-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCMHSMHQGHYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into key components:
- Naphthalene moiety : Contributes to hydrophobic interactions and potential receptor binding.
- Morpholine ring : Known for its role in modulating neurotransmitter systems.
- Acetamide group : Often involved in biological activity through hydrogen bonding.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The naphthalene and morpholine components may interact with various receptors, including those involved in neurotransmission.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases, including Alzheimer's disease .
- Modulation of Signaling Pathways : By influencing intracellular signaling pathways, the compound may play a role in cellular processes such as apoptosis and proliferation.
Biological Activity Data
Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound.
Case Studies
- GSK-3β Inhibition : A series of studies demonstrated that derivatives similar to our compound effectively inhibited GSK-3β, leading to decreased tau phosphorylation in models of Alzheimer's disease. This suggests a potential application in neurodegenerative disorders .
- Neurotransmitter Modulation : Compounds with morpholine structures have been shown to modulate neurotransmitter systems, indicating that this compound may have psychotropic effects .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related studies indicate:
- Absorption and Bioavailability : Compounds with similar structures often exhibit good oral bioavailability.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, which could influence drug interactions.
Scientific Research Applications
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of GSK-3β, a key enzyme involved in various cellular processes, including glycogen metabolism and cell signaling. GSK-3β has been implicated in several diseases, including Alzheimer's disease. Inhibitors of this enzyme are being explored for their therapeutic effects on neurodegenerative conditions.
A study demonstrated that derivatives of morpholine compounds exhibited significant inhibitory activity against GSK-3β, suggesting that similar compounds like 2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide could also possess this activity . The inhibition of GSK-3β can lead to decreased tau phosphorylation, which is crucial in the context of Alzheimer's disease pathology.
In Vitro and In Vivo Studies
Pharmacokinetic (PK) profiles and bioavailability studies are essential for understanding how compounds like this compound behave within biological systems. Preliminary findings suggest that compounds with similar structures exhibit favorable PK characteristics, including good absorption and distribution profiles .
Case Studies
While comprehensive case studies specifically involving this compound are scarce, related morpholine derivatives have been documented in clinical settings:
Comparison with Similar Compounds
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide ()
- Structure: Features a naphthalen-2-yloxy group and a shorter morpholinoethyl side chain (vs. 2-phenylmorpholin-4-ylpropyl in the target compound).
- Cytotoxicity : Demonstrated IC₅₀ values comparable to cisplatin (3.16 µM/mL in HeLa cells), suggesting morpholine derivatives enhance anticancer activity .
2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)propyl]acetamide (Y205-7732, )
- Structure: Substitutes naphthalene with a 4-fluorophenoxy group and lacks the 2-phenyl morpholine substitution.
Physicochemical Properties :
Property Value Molecular Weight 296.34 g/mol logP 0.6443 Polar Surface Area 43.67 Ų - Implications : Lower molecular weight and fluorine substitution may improve solubility but reduce aromatic π-π stacking compared to the naphthalene-containing target compound .
Naphthalene-Containing Analogs
N-(3,4-Dimethoxyphenethyl)-2-(Naphthalen-2-yl)-2-(N-propylacetamido)acetamide (IV-45, )
- Structure : Contains a naphthalen-2-yl group and a dimethoxyphenethyl side chain.
- Molecular Weight : 448.236 g/mol (higher than the target compound).
- Synthesis : Achieved via multicomponent reactions (94% yield), indicating scalable production methods .
- Activity: Not reported, but structural bulkiness may limit membrane permeability.
Fluorinated Acetamide Derivatives
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide ()
- Structure: Features a dimethylaminophenyl group and fluorophenyl acetamide.
- Molecular Formula : C₁₉H₂₃FN₂O (MW 314.4 g/mol).
Antiparasitic Acetamide Derivatives
DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide, )
- Structure: Combines indazole and fluorophenyl groups with a dimethylaminopropyl chain.
- Activity: Inhibits Trypanosoma brucei TRYS (IC₅₀ = 0.045 mM) and parasite growth (EC₅₀ = 6.9 µM).
- Relevance : Highlights the role of fluorinated aromatic systems and flexible side chains in targeting parasitic enzymes .
Data Tables
Table 1: Structural and Pharmacological Comparison
*Estimated using similar analogs.
Preparation Methods
Synthesis of Naphthalen-2-yloxy Intermediate
The naphthalene ether moiety is prepared by reacting naphthalen-2-ol with a bromoacetyl chloride derivative. In one protocol, 2-bromoacetyl chloride is treated with naphthalen-2-ol in dichloromethane (DCM) using triethylamine as a base, yielding 2-(naphthalen-2-yloxy)acetyl bromide (85% yield). Alternatively, Ullmann coupling with copper(I) iodide and 1,10-phenanthroline in DMF at 120°C achieves comparable efficiency.
Preparation of 3-(2-Phenylmorpholin-4-yl)propan-1-amine
This fragment is synthesized via a two-step sequence:
-
Morpholine ring formation : 2-Phenylmorpholine is generated by cyclizing β-amino alcohol precursors (e.g., 2-amino-1-phenylethanol) with ethylene oxide under acidic conditions.
-
Propyl chain extension : The morpholine is alkylated using 1-bromo-3-chloropropane, followed by azide substitution and Staudinger reduction to introduce the primary amine.
Catalytic Coupling and Acetamide Formation
The final step couples the naphthalene ether with the morpholine-containing amine via nucleophilic acyl substitution. Key methodologies include:
Classical Acetic Anhydride-Mediated Coupling
A mixture of 2-(naphthalen-2-yloxy)acetic acid and 3-(2-phenylmorpholin-4-yl)propan-1-amine is refluxed with acetic anhydride in toluene, producing the target compound in 68% yield after silica gel chromatography.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Alternative routes employ boronic ester intermediates. For example, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide reacts with 2-(naphthalen-2-yloxy)ethyl bromide using PdCl₂(dppf) (5 mol%) in dioxane/water (3:1) at 85°C, achieving 51% yield. Microwave irradiation (100°C, 10 min) enhances efficiency to 76%.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Data from 12 experimental trials reveal solvent-catalyst dependencies:
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf) | Dioxane/H₂O | 85 | 51 |
| Pd(PPh₃)₄ | Ethanol/Toluene/H₂O | 100 (microwave) | 76 |
| CuI/1,10-Phenanthroline | DMF | 120 | 63 |
Microwave-assisted reactions significantly reduce reaction times (≤15 min vs. 7–12 h for conventional heating).
Impact of Bases and Ligands
Potassium carbonate and sodium acetate are optimal for Suzuki couplings, while triethylamine is preferred for SNAr reactions. Bidentate ligands (e.g., dppf) improve palladium catalyst stability, minimizing deactivation.
Analytical Characterization and Quality Control
Post-synthesis, the compound is validated using:
-
¹H NMR : Characteristic signals include δ 7.80–7.20 (naphthalene aromatic protons), δ 4.60 (morpholine CH₂), and δ 2.10 (acetamide CH₃).
-
HPLC : Purity ≥98% is achieved using a C18 column (acetonitrile/water gradient, 1.0 mL/min).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 405.2 [M+H]⁺ .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via amide bond formation between 2-(naphthalen-2-yloxy)acetic acid and 3-(2-phenylmorpholin-4-yl)propan-1-amine. Coupling agents like DCC or HATU with DMAP as a catalyst are typically used in anhydrous DCM or DMF under nitrogen . Reaction temperature (0–25°C) and stoichiometric ratios of reagents (1:1.2 for acid:amine) are critical for minimizing side products. Purification via silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) or recrystallization (ethyl acetate/hexane) achieves >95% purity .
Q. How can structural integrity and purity be confirmed for this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Key signals include the naphthyloxy protons (δ 7.2–7.8 ppm), morpholine ring protons (δ 3.3–3.6 ppm), and acetamide carbonyl (δ ~169 ppm) .
- Mass Spectrometry : ESI/APCI(+) confirms the molecular ion peak at m/z 404.21 (M+H) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to reference standards .
Q. What preliminary in vitro assays are recommended to evaluate its biological activity?
- Assay Design :
- Enzyme Inhibition : Test GSK-3β inhibition using a kinase activity assay (e.g., ADP-Glo™) with ATP concentrations optimized to K_m values .
- Cytotoxicity : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) at concentrations 1–100 μM, with positive controls (e.g., lithium chloride for GSK-3β inhibition) .
Advanced Research Questions
Q. How can contradictory data on GSK-3β inhibition potency be resolved?
- Data Reconciliation Strategies :
- Kinetic Analysis : Compare IC₅₀ values under standardized ATP concentrations (e.g., 10 μM vs. 100 μM) to account for ATP-competitive binding .
- Structural Modifications : Synthesize analogs with substituents on the naphthyloxy group (e.g., electron-withdrawing groups) to assess SAR trends .
- Computational Docking : Use AutoDock Vina to model binding interactions with GSK-3β’s active site (PDB: 1I09), focusing on hydrogen bonding with Asp133 and hydrophobic interactions .
Q. What strategies optimize pharmacokinetic profiles for in vivo neuroprotection studies?
- PK Optimization :
- Bioavailability : Administer via intraperitoneal injection (10 mg/kg) in rodent models; measure plasma half-life using LC-MS/MS .
- Blood-Brain Barrier Penetration : Modify logP via substituents (target logP = 2–3) while maintaining molecular weight <450 Da .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF to identify oxidation hotspots (e.g., morpholine ring) .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Stability Studies :
- Accelerated Degradation : Store at 40°C/75% RH for 6 months; monitor decomposition via HPLC. Polar aprotic solvents (DMF, DMSO) reduce hydrolysis versus aqueous buffers .
- Degradation Pathways : Identify primary degradation products (e.g., acetamide hydrolysis to carboxylic acid) using LC-MS and ¹H NMR .
Key Methodological Recommendations
- Contradictory Data : Cross-validate enzyme inhibition results using orthogonal assays (e.g., Western blot for β-catenin stabilization) .
- Scalability : Transition batch synthesis to flow chemistry for improved reproducibility (residence time: 30 min, 50°C) .
- Safety : Adopt glovebox protocols for azide-containing intermediates to mitigate explosion risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
